tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, an oxadiazole moiety, and a pyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Pyrrole Group: The pyrrole moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate pyrrole derivatives.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a reductive amination process, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent.
Final Coupling and Protection: The final step involves coupling the oxadiazole-pyrrole intermediate with the piperidine derivative, followed by protection of the amine group with a tert-butyl carbamate (Boc) group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or pyrrole rings, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts for Suzuki or Stille couplings.
Protecting Groups: Boc anhydride for amine protection.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2-carboxylic acid derivatives, while reduction of the oxadiazole ring could lead to hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicinal chemistry, tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate could be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist, altering cellular signaling pathways.
DNA Interaction: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-carboxylate derivatives share structural similarities and may exhibit comparable biological activities.
Oxadiazole Derivatives: Other 1,2,4-oxadiazole compounds, such as 3,5-dimethyl-1,2,4-oxadiazole, can be compared for their reactivity and applications.
Pyrrole Derivatives: Compounds like 1-methyl-1H-pyrrole-2-carboxylic acid can be used for comparison in terms of chemical behavior and biological activity.
Uniqueness
The uniqueness of tert-butyl 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 3-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-19(2,3)27-18(26)24-10-5-7-13(12-24)17(25)20-11-15-21-16(22-28-15)14-8-6-9-23(14)4/h6,8-9,13H,5,7,10-12H2,1-4H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSESRMQIMOUAEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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